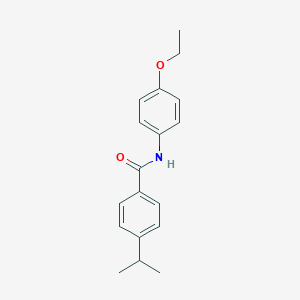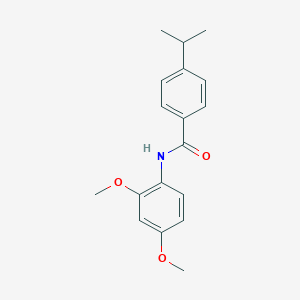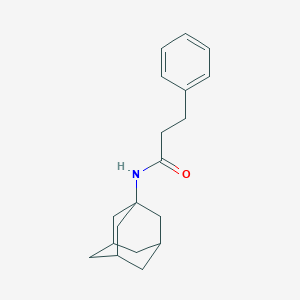![molecular formula C18H21NO4 B253333 2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)
2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide, commonly known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 25I-NBOMe involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, leading to altered perception, mood, and cognition. Additionally, 25I-NBOMe has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of pain, cognition, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25I-NBOMe are primarily mediated by its binding to the 5-HT2A receptor. This leads to altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. Additionally, 25I-NBOMe has been found to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 25I-NBOMe in lab experiments is its high potency, which allows for the study of its effects at low concentrations. Additionally, its synthetic nature allows for the production of pure, high-quality samples for research purposes. However, one limitation is its potential for abuse, which may limit its availability for research purposes. Additionally, its potent hallucinogenic effects may make it difficult to study its effects in a controlled laboratory setting.
Zukünftige Richtungen
There are several future directions for the research of 25I-NBOMe. One area of interest is its potential therapeutic applications in the treatment of mood disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and the long-term effects of its use. Finally, research is needed to develop safer and more effective psychedelic drugs for therapeutic use.
Synthesemethoden
The synthesis method of 25I-NBOMe involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with benzoyl chloride to yield 25I-NBOMe. This synthesis method has been optimized to produce high yields of pure 25I-NBOMe, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
25I-NBOMe has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders. Additionally, 25I-NBOMe has been found to have anti-inflammatory and neuroprotective properties, which may have applications in the treatment of neurodegenerative diseases.
Eigenschaften
Produktname |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide |
|---|---|
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H21NO4/c1-12(13-5-7-14(21-2)8-6-13)19-18(20)16-10-9-15(22-3)11-17(16)23-4/h5-12H,1-4H3,(H,19,20) |
InChI-Schlüssel |
WUUDCMGZNBIMSK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)


